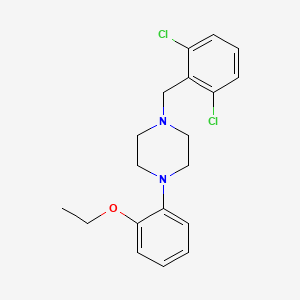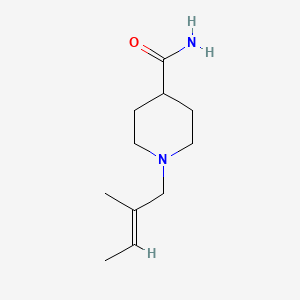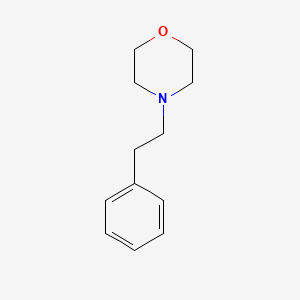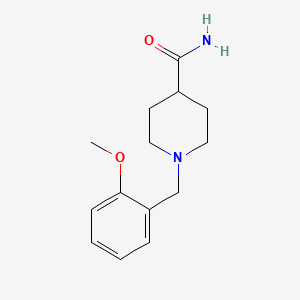![molecular formula C17H26N2O B3852505 (1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-2-piperidinyl)methanol](/img/structure/B3852505.png)
(1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-2-piperidinyl)methanol
Übersicht
Beschreibung
(1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-2-piperidinyl)methanol, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. DMPP is a piperidine derivative that acts as a potent agonist of the nicotinic acetylcholine receptor, which is involved in various biological processes.
Wirkmechanismus
(1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-2-piperidinyl)methanol acts as an agonist of the nicotinic acetylcholine receptor, which is involved in various biological processes, including neurotransmission, muscle contraction, and cognitive function. This compound binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including improving cognitive function, memory, and learning, reducing oxidative stress and inflammation, and modulating neurotransmitter release. This compound has also been shown to have analgesic effects and to improve motor function in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
(1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-2-piperidinyl)methanol has several advantages for laboratory experiments, including its potent agonist activity, its ability to modulate neurotransmitter release, and its potential therapeutic applications in various diseases and conditions. However, this compound also has limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on (1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-2-piperidinyl)methanol, including further investigation of its potential therapeutic applications in various diseases and conditions, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, research could focus on developing more potent and selective agonists of the nicotinic acetylcholine receptor, as well as investigating the potential use of this compound as a tool for studying the receptor's function and signaling pathways.
Wissenschaftliche Forschungsanwendungen
(1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-2-piperidinyl)methanol has been extensively studied for its potential therapeutic applications in various diseases and conditions, including Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has been shown to improve cognitive function, memory, and learning in animal models of Alzheimer's disease. Additionally, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
[1-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enyl]piperidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-18(2)16-10-8-15(9-11-16)6-5-13-19-12-4-3-7-17(19)14-20/h5-6,8-11,17,20H,3-4,7,12-14H2,1-2H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOARAINLSJXOR-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CCN2CCCCC2CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/CN2CCCCC2CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-methyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]cyclohexanamine](/img/structure/B3852447.png)

![4-bromo-2-methoxy-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B3852458.png)
![(4-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine](/img/structure/B3852459.png)
![2,2'-{[(2-methoxy-1-naphthyl)methyl]imino}diethanol](/img/structure/B3852471.png)
![4-{[benzyl(ethyl)amino]methyl}-2-methoxyphenol](/img/structure/B3852476.png)

![5-methoxy-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B3852488.png)



![N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-(2-oxo-1-piperidinyl)butanamide](/img/structure/B3852525.png)